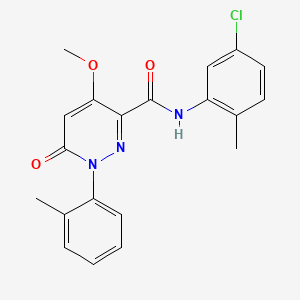

![molecular formula C20H15ClF3N3O3 B6545868 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 946255-61-4](/img/structure/B6545868.png)

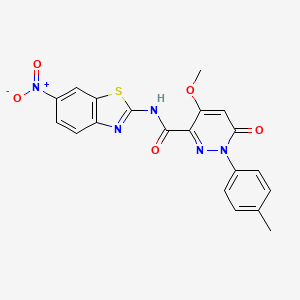

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide” is a part of a collection of rare and unique chemicals . It belongs to the class of organic compounds known as trifluoromethylbenzenes, which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 503.937 . More detailed physical and chemical properties such as melting point, boiling point, solubility, and others were not found in the available resources.科学的研究の応用

Agrochemical Applications

The compound is a derivative of trifluoromethylpyridines, which are key structural motifs in active agrochemical ingredients . These derivatives are primarily used in the protection of crops from pests .

Pharmaceutical Applications

Trifluoromethylpyridines and their derivatives, including this compound, are also used in the pharmaceutical industry . Several derivatives are used in pharmaceutical and veterinary products .

Veterinary Applications

As mentioned above, several trifluoromethylpyridine derivatives are used in the veterinary industry . These compounds have been granted market approval for use in various veterinary products .

Anticancer Activity

A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against various cell lines .

Fungicidal Activity

A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism. The new compounds showed excellent fungicidal activity .

Medical Implant Applications

The compound “F2213-0290” is associated with the ASTM F2213 standard, which describes the measurement of magnetically induced torques on medical implants . This standard is used to analyze the torques that ferromagnetic implants may exhibit during MRI examinations .

作用機序

Target of Action

The primary target of F2213-0290 is the Somatostatin Receptor 4 (SSTR4) . SSTR4 is a protein encoded by the SSTR4 gene and is one of the five receptor subtypes (SSTR1–5) that somatostatin, an inhibitory neuropeptide, acts upon . While most SSTR subtypes are involved in homeostatic hormone regulation, SSTR4 appears to have a functional role in modulating sensory nerve transmission .

Mode of Action

F2213-0290 acts as an agonist to the human SSTR4 (hSSTR4) . The activity of the receptor is mediated by G proteins which inhibit adenylyl cyclase . This leads to the antiproliferative action of somatostatin in tumor cells . SSTR4 controls nociceptive transmission by modulating multiple pathways in dorsal root ganglia neurons .

Biochemical Pathways

SSTR4 affects several biochemical pathways in dorsal root ganglia neurons. It enhances potassium currents by opening G protein–coupled, inwardly rectifying potassium channels. It also decreases calcium currents by inhibiting voltage-gated calcium channels. Furthermore, it inhibits transient receptor potential vanilloid-1 and ankyrin-1 channels .

Pharmacokinetics

The pharmacokinetic and pharmacodynamic (pk-pd) modeling of similar compounds allows for the separation of the drug-, carrier- and pharmacological system-specific parameters . This modeling has been widely used to improve understanding of the in vivo behavior of these complex delivery systems and help their development .

Result of Action

The result of F2213-0290’s action is the normalization of neuronal excitability, reducing inflammatory and neuropathic pain . This makes it a potential novel target for pain therapy .

特性

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClF3N3O3/c1-11-5-3-4-6-15(11)27-17(28)10-16(30-2)18(26-27)19(29)25-14-9-12(20(22,23)24)7-8-13(14)21/h3-10H,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPMOGDCGLFLFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClF3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chloro-3-nitrophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide](/img/structure/B6545788.png)

![4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-methoxy-3-methylphenyl)benzamide](/img/structure/B6545795.png)

![2-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamido)benzamide](/img/structure/B6545806.png)

![1,4-dimethyl 2-[4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzene-1,4-dicarboxylate](/img/structure/B6545851.png)

![ethyl 4-[4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate](/img/structure/B6545857.png)

![N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6545874.png)

![ethyl 4-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate](/img/structure/B6545877.png)